molecular formula C27H22F2N8O B14904529 N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-yl-9-naphthalen-2-ylpurin-6-amine

N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-yl-9-naphthalen-2-ylpurin-6-amine

Cat. No.: B14904529
M. Wt: 512.5 g/mol
InChI Key: DOPHVIBXJOSQHB-UHFFFAOYSA-N
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Description

N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-yl-9-naphthalen-2-ylpurin-6-amine is a complex organic compound that features a benzimidazole moiety, a morpholine ring, and a naphthalene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-yl-9-naphthalen-2-ylpurin-6-amine typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the reaction of 4,5-difluoro-1H-benzimidazole with a suitable alkylating agent to introduce the methyl group. This intermediate is then reacted with morpholine and a naphthalene derivative under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-yl-9-naphthalen-2-ylpurin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or naphthalene rings .

Scientific Research Applications

N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-yl-9-naphthalen-2-ylpurin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-yl-9-naphthalen-2-ylpurin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the morpholine ring may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-yl-9-naphthalen-2-ylpurin-6-amine is unique due to its combination of three distinct moieties, which confer a range of chemical and biological properties.

Properties

Molecular Formula

C27H22F2N8O

Molecular Weight

512.5 g/mol

IUPAC Name

N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-yl-9-naphthalen-2-ylpurin-6-amine

InChI

InChI=1S/C27H22F2N8O/c28-19-7-8-20-23(22(19)29)33-21(32-20)14-30-25-24-26(35-27(34-25)36-9-11-38-12-10-36)37(15-31-24)18-6-5-16-3-1-2-4-17(16)13-18/h1-8,13,15H,9-12,14H2,(H,32,33)(H,30,34,35)

InChI Key

DOPHVIBXJOSQHB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C3C(=N2)N(C=N3)C4=CC5=CC=CC=C5C=C4)NCC6=NC7=C(N6)C=CC(=C7F)F

Origin of Product

United States

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